molecular formula C20H23ClN2O3S B298661 1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide

Katalognummer B298661
Molekulargewicht: 406.9 g/mol
InChI-Schlüssel: BWQDCKPZZUYPRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.

Wirkmechanismus

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide selectively binds to the mGluR1 receptor and inhibits its activity. The mGluR1 receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, which are important processes in the central nervous system. By inhibiting the activity of the mGluR1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It can reduce the release of glutamate, a neurotransmitter that is involved in various neurological disorders. Additionally, this compound can modulate the activity of ion channels and reduce the excitability of neurons. These effects can lead to a reduction in seizure activity and potentially provide neuroprotective benefits in neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the mGluR1 receptor, which allows for specific modulation of this receptor without affecting other receptors. Additionally, this compound has been extensively studied in animal models and has a well-established mechanism of action. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the effects of this compound can vary depending on the experimental model and the dose used.

Zukünftige Richtungen

There are several future directions for the study of 1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide. One potential area of research is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in neurological disorders. This includes studying its effects in human clinical trials and exploring its potential use in combination with other drugs or therapies. Finally, there is also potential for the development of new compounds that target the mGluR1 receptor and have improved efficacy and safety profiles compared to this compound.

Synthesemethoden

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-isopropylaniline to form 1-(4-chlorophenylsulfonyl)-2-isopropylaniline. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form this compound. The overall yield of this synthesis method is approximately 40%.

Wissenschaftliche Forschungsanwendungen

1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and chronic pain. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease and can reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.

Eigenschaften

Molekularformel

C20H23ClN2O3S

Molekulargewicht

406.9 g/mol

IUPAC-Name

1-(4-chlorophenyl)sulfonyl-N-(2-propan-2-ylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-14(2)17-6-3-4-7-18(17)22-20(24)19-8-5-13-23(19)27(25,26)16-11-9-15(21)10-12-16/h3-4,6-7,9-12,14,19H,5,8,13H2,1-2H3,(H,22,24)

InChI-Schlüssel

BWQDCKPZZUYPRU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.